

An In-depth Technical Guide to the Preclinical Data of NYX-2925

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Executive Summary

NYX-2925 is a novel, orally bioavailable, small-molecule modulator of the N-methyl-D-aspartate receptor (NMDAR).[1][2] Preclinical data indicate that **NYX-2925** enhances synaptic plasticity and demonstrates analgesic, cognitive-enhancing, and neuroprotective effects in various animal models.[3][4][5] This document provides a comprehensive overview of the preclinical data for **NYX-2925**, including its mechanism of action, pharmacokinetics, and efficacy in various disease models, with detailed experimental protocols and data presented in a structured format.

Core Mechanism of Action: NMDAR Modulation and Synaptic Plasticity

NYX-2925 acts as a positive allosteric modulator of the NMDA receptor, a key player in synaptic plasticity, learning, and memory.[2][3] Unlike direct agonists or antagonists that can lead to excitotoxicity or psychotomimetic effects, **NYX-2925** is thought to normalize NMDAR function, particularly under conditions of pathological disruption.[6][7]

The primary mechanism involves the facilitation of NMDAR-dependent processes:

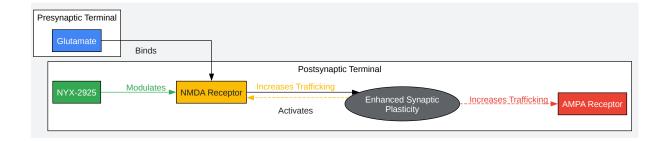
 Enhancement of Long-Term Potentiation (LTP): NYX-2925 has been shown to increase the magnitude of LTP in hippocampal and medial prefrontal cortex slices, a cellular correlate of



learning and memory.[2][8]

- Inhibition of Long-Term Depression (LTD): The compound also decreases the magnitude of LTD, suggesting a shift towards synaptic strengthening.[2][8]
- Increased NMDA Receptor Current: It enhances pharmacologically-isolated NMDA receptor currents in hippocampal neurons.[2][8]
- Modulation of Receptor Trafficking: Evidence suggests that NYX-2925's effects are partly
 driven by modulating the trafficking and insertion of both NMDA and AMPA receptors into the
 postsynaptic density, thereby enhancing synaptic plasticity.[9]

The analgesic effects of **NYX-2925** are blocked by the NMDAR antagonist CPP (3-(2-carboxypiperazin-4-yl)propyl-1-phosphonic acid), confirming its dependence on NMDA receptor activity.[1][3]



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Proposed signaling pathway of NYX-2925.

Preclinical Pharmacokinetics and Safety

NYX-2925 demonstrates favorable pharmacokinetic properties, including high oral bioavailability and central nervous system penetration.[2][10]



Pharmacokinetic Parameters in Rats

Parameter	Value	Condition
Oral Bioavailability	56%	-
Plasma Cmax	706 nM	1 mg/kg, p.o. at 1 hour
Plasma Half-life (t½)	6.8 hours	1 mg/kg, p.o.
CSF Cmax	44 nM	1 mg/kg, p.o. at 1 hour
CSF Half-life (t½)	1.2 hours	1 mg/kg, p.o.
Data sourced from studies in Sprague Dawley rats.[2]		

Safety and Tolerability

Preclinical studies have shown a wide therapeutic index for NYX-2925.[2][4] In 14-day toxicology studies in rats, the no-observed-adverse-effect level (NOAEL) was established at 1000 mg/kg/day.[2][6] Importantly, NYX-2925 did not exhibit off-target activity in a large panel of neuroactive receptors and did not produce sedative, ataxic, or addictive side effects in animal models.[2][4]

Efficacy in Preclinical Models

NYX-2925 has been evaluated in a range of preclinical models, demonstrating robust efficacy in neuropathic pain and cognitive dysfunction.

Neuropathic Pain Models

Oral administration of **NYX-2925** resulted in rapid (within 1 hour) and long-lasting (up to 1 week) analgesia in multiple rat models of neuropathic pain.[1][5][6]



Model	Species	Dosing	Key Findings
Chronic Constriction Injury (CCI)	Rat	Single oral dose	Rapid and long-lasting reversal of mechanical hypersensitivity.[1][3]
Streptozotocin (STZ)- Induced Diabetic Neuropathy	Rat	Single oral dose	Rapid and long-lasting analgesia.[1][6]
Formalin-Induced Pain	Rat	Oral administration	Effective in reducing persistent pain behavior.[1][3]
Tail Flick Test (Acute Nociception)	Rat	Oral administration	Ineffective, suggesting a mechanism targeting chronic, centralized pain rather than acute nociception.[1][3]

Microinjection studies have shown that the analgesic effects are centrally mediated, with injections into the medial prefrontal cortex being effective, while intrathecal administration was not.[1][3]

Cognitive Enhancement Models

NYX-2925 has shown significant effects on learning and memory.

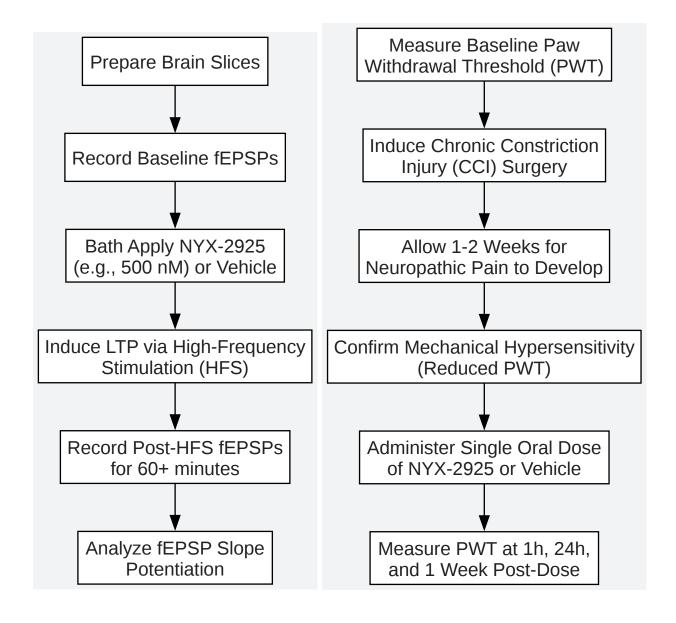


Model	Species	Dosing (p.o.)	Key Findings
Novel Object Recognition	Rat	0.01 - 1 mg/kg	Facilitated learning and memory, tested 24 hours after training. [2][4]
Positive Emotional Learning	Rat	0.01 - 1 mg/kg	Significant learning enhancement.[4]
Traumatic Brain Injury (TBI)	Rat	1 mg/kg	Reversed learning deficits and modulated tau phosphorylation.

Experimental Protocols In Vitro Electrophysiology: LTP and LTD Recording

- Preparation: Transverse hippocampal or medial prefrontal cortex slices (300-400 μm) are prepared from adult male Sprague-Dawley rats. Slices are maintained in artificial cerebrospinal fluid (aCSF) saturated with 95% O2 / 5% CO2.
- Recording: Field excitatory postsynaptic potentials (fEPSPs) are recorded from the stratum radiatum of the CA1 region or layer IV of the mPFC.
- LTP Induction: A high-frequency stimulation (HFS) protocol (e.g., three 100 Hz trains for 1 second) is delivered to Schaffer collateral or layer II/III inputs.
- LTD Induction: A low-frequency stimulation (LFS) protocol (e.g., 1 Hz for 15 minutes) is applied.
- Drug Application: **NYX-2925** (e.g., 100-500 nM) is bath-applied for a specified period before and during the induction protocol to assess its modulatory effects on synaptic plasticity.[2][8]





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Foundational & Exploratory





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- To cite this document: BenchChem. [An In-depth Technical Guide to the Preclinical Data of NYX-2925]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10821466#nyx-2925-preclinical-data]

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